2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide
Overview
Description
2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle. Specifically, Cyclin-dependent kinase 2 is involved in the G1 and S phases of the cell cycle and plays a crucial role in cell division .
Mode of Action
It is known that many compounds that target cyclin-dependent kinases work by inhibiting the kinase activity, thereby preventing the progression of the cell cycle and ultimately leading to cell cycle arrest .
Biochemical Pathways
Inhibition of Cyclin-dependent kinase 2 can disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
Based on its target, it can be inferred that the compound may lead to cell cycle arrest, which could potentially result in the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The interaction between this compound and cyclin-dependent kinase 2 can lead to the modulation of the enzyme’s activity, affecting cell proliferation and growth.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cyclin-dependent kinase 2 can inhibit the enzyme’s activity, leading to cell cycle arrest and reduced cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and physiology. For example, high doses of this compound have been associated with increased cytotoxicity and adverse effects on cell viability .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-2-3-6-14-12(16)10-15-7-4-11(9-13)5-8-15/h11H,2-10,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHRHOSRZUTDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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